molecular formula C18H24N2O B499963 N-(5-amino-2-methylphenyl)adamantane-1-carboxamide CAS No. 698985-04-5

N-(5-amino-2-methylphenyl)adamantane-1-carboxamide

Cat. No.: B499963
CAS No.: 698985-04-5
M. Wt: 284.4g/mol
InChI Key: OMRYCFAZVJLDTJ-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-methylphenyl)adamantane-1-carboxamide” is a chemical compound with the molecular formula C18H24N2O . It’s a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties .


Synthesis Analysis

N-Aryl(benzyl)adamantane-1-carboxamides, which include “this compound”, were synthesized in 54–87% yields by reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine on heating at 80°C for 8 hours .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the adamantane moiety, which is the smallest molecular representative of the diamond family . The adamantane unit is superimposable on the diamond lattice .


Chemical Reactions Analysis

Adamantane derivatives, including “this compound”, have been the subject of various radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Scientific Research Applications

Neurotransmitter Systems Impact

N-(5-amino-2-methylphenyl)adamantane-1-carboxamide, related to compounds like memantine, has been investigated for its effects on various neurotransmitter systems. A notable aspect is its stimulatory impact on dopaminergic neurons, which could be reflected through behavioral changes and biochemical effects. Additionally, this compound appears to stimulate noradrenaline and serotonin neurons, possibly indirectly through dopamine system activation, and also affects GABA neurons. Interestingly, no direct effects on specific receptors such as dopamine, alpha 1, alpha 2, serotonin, GABA, benzodiazepine, and opiate were found, indicating a unique mode of action distinct from other dopaminomimetics like amphetamine or apomorphine. This positions it in a new class of compounds with a primarily dopaminomimetic action but with a different operational mechanism (J. Maj, 1982).

Pharmacological Profile in Neurodegenerative Diseases

Research on adamantane-based scaffolds, including this compound and its derivatives, has demonstrated their potential as agents for treating neurodegenerative diseases such as dementia, Alzheimer's, and Parkinson's. The pharmacological potential of these compounds surpasses those of well-known adamantane derivatives like amantadine and memantine. This highlights promising directions for future studies in biochemistry, pharmacology, and neurology, aiming to develop highly effective and selective drugs for neurodegenerative conditions (V. Dembitsky, T. Gloriozova, V. Poroikov, 2020).

Synthesis and Chemical Properties for Drug Development

The synthesis and chemical properties of adamantyl-containing nucleic bases and related compounds have been explored, aiming to create selective and highly effective drugs. Adamantylated compounds, particularly those incorporating unsubstituted adamantane, have shown promising biological activity, indicating good research prospects. This area of study is crucial for developing new medications with enhanced efficacy and selectivity, based on the unique chemical properties of adamantane derivatives (E. Shokova, V. Kovalev, 2013).

Future Directions

Adamantane derivatives, including “N-(5-amino-2-methylphenyl)adamantane-1-carboxamide”, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . This suggests promising future directions in creating and utilizing new materials based on natural and synthetic nanodiamonds .

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-11-2-3-15(19)7-16(11)20-17(21)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRYCFAZVJLDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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